molecular formula C12H19N3O4 B2725117 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 942317-54-6

2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2725117
CAS No.: 942317-54-6
M. Wt: 269.301
InChI Key: GAZFWAVSPPBWFO-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a Boc-protected amino acid derivative featuring a 1-methylpyrazole substituent. Its structure comprises three key components:

  • tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis, enhancing stability during reactions .
  • Amino acid backbone: The propanoic acid moiety enables integration into peptide chains or coordination with metal ions.
  • 1-Methyl-1H-pyrazol-4-yl group: A heterocyclic aromatic substituent that contributes to hydrogen bonding and π-π stacking interactions, influencing biological activity and solubility .

This compound is primarily employed as an intermediate in pharmaceutical synthesis, particularly for designing protease inhibitors or kinase-targeting agents. Its crystalline properties and reactivity make it amenable to X-ray crystallography and solution-phase synthesis, as evidenced by its structural analogs in the literature .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZFWAVSPPBWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942317-54-6
Record name 2-tert-butoxycarbonylamino-3-(1-methyl-1H-pyrazol-4-yl)propionic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving appropriate precursors such as hydrazine and an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The protected amino acid is coupled with the pyrazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives or N-alkylated amino acids.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antitumor Activity: Studies have indicated that derivatives of 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid exhibit cytotoxic effects against various cancer cell lines. The pyrazole ring is crucial for enhancing the compound's bioactivity, making it a candidate for further development as an anticancer agent .
    • Antimicrobial Properties: The compound has shown promising antibacterial and antifungal activities. Research indicates that modifications in the pyrazole structure can lead to enhanced efficacy against resistant strains of bacteria .
  • Drug Design
    • Prodrug Development: The tert-butoxycarbonyl group serves as a protective moiety that can be removed enzymatically, allowing the active form of the drug to be released in vivo. This feature is particularly useful in designing prodrugs aimed at improving solubility and bioavailability .
    • Targeting Specific Pathways: The unique structure allows for targeting specific biological pathways, particularly those involving pyrazole derivatives known to interact with various receptors and enzymes in metabolic pathways .
  • Biochemical Research
    • Enzyme Inhibition Studies: The compound has been utilized to study its effects on specific enzymes involved in metabolic processes. Its ability to inhibit certain enzymes makes it a valuable tool for understanding enzyme kinetics and mechanisms .
    • Interaction with Biological Macromolecules: Investigations into how this compound interacts with proteins and nucleic acids are ongoing, providing insights into its potential as a therapeutic agent .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor ActivityCytotoxic effects on cancer cell lines
Drug DesignProdrug DevelopmentEnhanced solubility and bioavailability
Biochemical ResearchEnzyme Inhibition StudiesInhibition of key metabolic enzymes
Antimicrobial StudiesAntibacterial ActivityEfficacy against resistant bacterial strains

Case Studies

  • Antitumor Activity Case Study
    • A study conducted on the cytotoxic effects of 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid against various cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting potential as an anticancer agent. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy Case Study
    • Research published in a peer-reviewed journal showcased the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Solubility and Stability

  • The pyrazole-containing compound exhibits moderate aqueous solubility (logP ~1.2), while thiazole analogs show higher hydrophilicity (logP ~0.8) due to sulfur’s electronegativity .
  • The fluorophenyl derivative’s stability under acidic conditions (t₁/₂ > 24 h at pH 3) surpasses non-fluorinated analogs, critical for oral drug delivery .

Analytical Characterization

  • NMR Spectroscopy : The Boc group’s tert-butyl protons resonate at δ 1.34 ppm in DMSO-d₆, consistent across analogs . Pyrazole C-H signals appear at δ 7.2–8.0 ppm, distinct from thiazole (δ 8.1–8.5 ppm) or imidazole (δ 7.5–7.8 ppm) .
  • Mass Spectrometry : The target compound’s molecular ion [M⁺] at m/z 295.3 aligns with calculated values, while indolyl-pyrrole analogs show fragmentation patterns dominated by ester cleavage (m/z 498, 454) .

Biological Activity

2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis to prevent unwanted reactions involving the amino group. The compound's unique structure, including a pyrazole ring, makes it an interesting subject for various biological studies.

Chemical Structure

The chemical structure of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can be represented as follows:

C10H15N3O4\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{4}

The mechanism of action for this compound involves its interaction with various biological targets. The Boc-protected amino group can be deprotected under acidic conditions, yielding a free amino group capable of participating in biochemical reactions. The pyrazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Biological Activity

Research indicates that 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may have implications in drug design and therapeutic applications.
  • Protein Interactions : Studies suggest that the pyrazole ring can interact with various proteins, influencing their function and stability.

Study 1: Enzyme Interaction

In a study examining enzyme-substrate interactions, it was found that 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid effectively inhibited the activity of certain proteases. The inhibition was attributed to the compound's ability to bind to the active site of the enzyme, preventing substrate access.

Study 2: Antimicrobial Properties

Another research investigation highlighted the antimicrobial properties of this compound. It demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Study 3: Anti-inflammatory Effects

A study focused on anti-inflammatory effects revealed that 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid could modulate inflammatory pathways. This modulation occurred through inhibition of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, it is beneficial to compare it with similar compounds:

Compound NameStructureUnique Features
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acidIndole ring instead of pyrazoleDifferent biological activity profile
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoateHydroxyl and phenyl groupsAltered solubility and reactivity

The presence of the pyrazole ring in this compound imparts distinct chemical and biological properties compared to its analogs.

Q & A

Q. Methodological Insight :

  • For peptide coupling, activate the carboxylic acid using reagents like HOBt/DCC to minimize racemization. Monitor Boc deprotection via TLC or LC-MS to confirm reaction completion .

Basic: What synthetic routes are reported for this compound, and what are common side products?

Q. Primary Route :

Boc Protection : React the free amine (e.g., 3-(1-methyl-1H-pyrazol-4-yl)-L-alanine) with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DIPEA).

Carboxylic Acid Activation : Use EDCI/HOBt for subsequent amide bond formation.

Q. Common Side Products :

  • Racemization : Occurs during prolonged coupling steps; mitigate by using low temperatures (0–4°C) and short reaction times .
  • Incomplete Deprotection : Residual Boc groups detected via ¹H NMR (absence of tert-butyl signals at δ 1.4 ppm) .

Advanced: How can researchers optimize purification to address low yields caused by the pyrazole moiety’s hydrophobicity?

Q. Challenges :

  • The 1-methylpyrazole group reduces aqueous solubility, complicating recrystallization.

Q. Solutions :

  • Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 20–80% ACN).
  • Co-Solvent Systems : Employ DMSO/ethanol mixtures to enhance solubility during crystallization .
  • Analytical Validation : Confirm purity via HPLC (λ = 254 nm) and ¹³C NMR to detect residual solvents .

Advanced: How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

Q. Protocol Design :

pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Sample aliquots at 0, 24, and 48 hours for LC-MS analysis.

Thermal Stability : Heat to 40–60°C in inert atmosphere; monitor decomposition via TGA/DSC .

Q. Key Findings :

  • Acidic Conditions : Rapid Boc deprotection occurs below pH 3, confirmed by MS ([M-Boc]+ ion at m/z 217) .
  • Neutral/Basic Conditions : Stable for ≥48 hours, but pyrazole ring oxidation may occur above pH 10 .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Q. Discrepancy Analysis :

  • Literature Conflicts : Some sources report solubility in DMSO >50 mg/mL, while others note limited solubility (<10 mg/mL) in aqueous buffers .

Q. Methodological Recommendations :

  • Standardize Solubility Tests : Use nephelometry for quantitative analysis.
  • Co-Solvent Screening : Test DMSO, ethanol, or PEG-400 mixtures to improve reproducibility .

Advanced: What strategies mitigate racemization in stereospecific applications of this compound?

Q. Racemization Drivers :

  • Elevated temperatures and prolonged exposure to basic conditions during coupling.

Q. Mitigation Strategies :

  • Low-Temperature Coupling : Perform reactions at 0–4°C with HATU as the coupling agent.
  • Chiral HPLC Validation : Use a Chiralpak AD-H column (hexane/isopropanol) to confirm enantiomeric excess (>98%) .

Basic: What safety precautions are critical when handling this compound?

Q. Waste Disposal :

  • Neutralize acidic waste with bicarbonate before disposal to prevent Boc group decomposition into toxic gases (e.g., CO₂, tert-butylamine) .

Advanced: How does the pyrazole ring influence the compound’s spectroscopic characterization?

Q. Key Spectral Features :

  • ¹H NMR : Pyrazole protons appear as singlets (δ 7.5–8.0 ppm); methyl group at δ 3.9 ppm .
  • IR Spectroscopy : Boc carbonyl stretch at ~1680 cm⁻¹; pyrazole C=N stretch at ~1550 cm⁻¹ .

Q. Ambiguity Resolution :

  • 2D NMR (HSQC/HMBC) : Assign pyrazole connectivity and confirm Boc attachment to the amino group .

Advanced: What computational tools predict the compound’s behavior in biological assays?

Q. In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases).
  • ADMET Prediction : Estimate logP (~2.1) and solubility (LogS = -3.2) via SwissADME .

Advanced: How to troubleshoot failed coupling reactions involving this compound?

Q. Common Issues :

  • Low Activation Efficiency : Switch to T3P or PyBOP for improved carboxylic acid activation.
  • Byproduct Formation : Add molecular sieves to absorb water and suppress hydrolysis .

Q. Diagnostic Tools :

  • LC-MS/MS : Identify unreacted starting materials (e.g., m/z 317.39 for the parent ion) .

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